

# Spectroscopic Analysis of Di-p-tolyl sulfone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

Cat. No.: *B1329337*

[Get Quote](#)

## Introduction

**Di-p-tolyl sulfone** is a symmetrical diaryl sulfone with the chemical formula  $(\text{CH}_3\text{C}_6\text{H}_4)_2\text{SO}_2$ . It is a solid organic compound utilized in various chemical syntheses.<sup>[1][2][3]</sup> A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **di-p-tolyl sulfone**, along with the experimental protocols for acquiring such data.

## Data Presentation

The spectroscopic data for **di-p-tolyl sulfone** are summarized in the following tables.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Expected)

Note: Experimentally verified  $^1\text{H}$  NMR data for **di-p-tolyl sulfone** was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for p-substituted aromatic compounds.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                   |
|----------------------------------|--------------|-------------|--|
| ~7.8                             | Doublet      | 4H          | Aromatic Protons (ortho to SO <sub>2</sub> ) |
| ~7.3                             | Doublet      | 4H          | Aromatic Protons (meta to SO <sub>2</sub> )  |
| ~2.4                             | Singlet      | 6H          | Methyl Protons (-CH <sub>3</sub> )           |

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Expected)

Note: Experimentally verified <sup>13</sup>C NMR data for **di-p-tolyl sulfone** was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for similar compounds.[\[4\]](#)

| Chemical Shift ( $\delta$ , ppm) | Assignment                                   |
|----------------------------------|--|
| ~144                             | Quaternary Carbon (para to SO <sub>2</sub> ) |
| ~138                             | Quaternary Carbon (ipso to SO <sub>2</sub> ) |
| ~130                             | Aromatic CH (meta to SO <sub>2</sub> )       |
| ~128                             | Aromatic CH (ortho to SO <sub>2</sub> )      |
| ~21                              | Methyl Carbon (-CH <sub>3</sub> )            |

Table 3: IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                      |
|--------------------------------|-----------|---|
| ~3050                          | Medium    | Aromatic C-H stretch                            |
| ~2920                          | Weak      | Aliphatic C-H stretch (methyl)                  |
| ~1595                          | Medium    | Aromatic C=C stretch                            |
| ~1320                          | Strong    | Asymmetric SO <sub>2</sub> stretch              |
| ~1150                          | Strong    | Symmetric SO <sub>2</sub> stretch               |
| ~815                           | Strong    | p-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (Electron Ionization) Data[5]

| m/z | Relative Intensity | Assignment  |
|-----|--------------------|---|
| 246 | High               | [M] <sup>+</sup> (Molecular Ion)  |
| 155 | High               | [M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of tolyl group) |
| 91  | High               | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tolyl cation)            |
| 65  | Medium             | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup> (Fragment of tolyl group) |

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **di-p-tolyl sulfone** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), inside a clean NMR tube.[2] The sample is gently agitated to ensure complete dissolution.

- Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for  $^1\text{H}$  NMR and a 100 MHz for  $^{13}\text{C}$  NMR, is utilized.
- Data Acquisition:
  - The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
  - The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

## 2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation: A small amount of **di-p-tolyl sulfone** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of a pure KBr pellet is first recorded.
  - The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.
  - The infrared spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

### 3. Mass Spectrometry (MS)

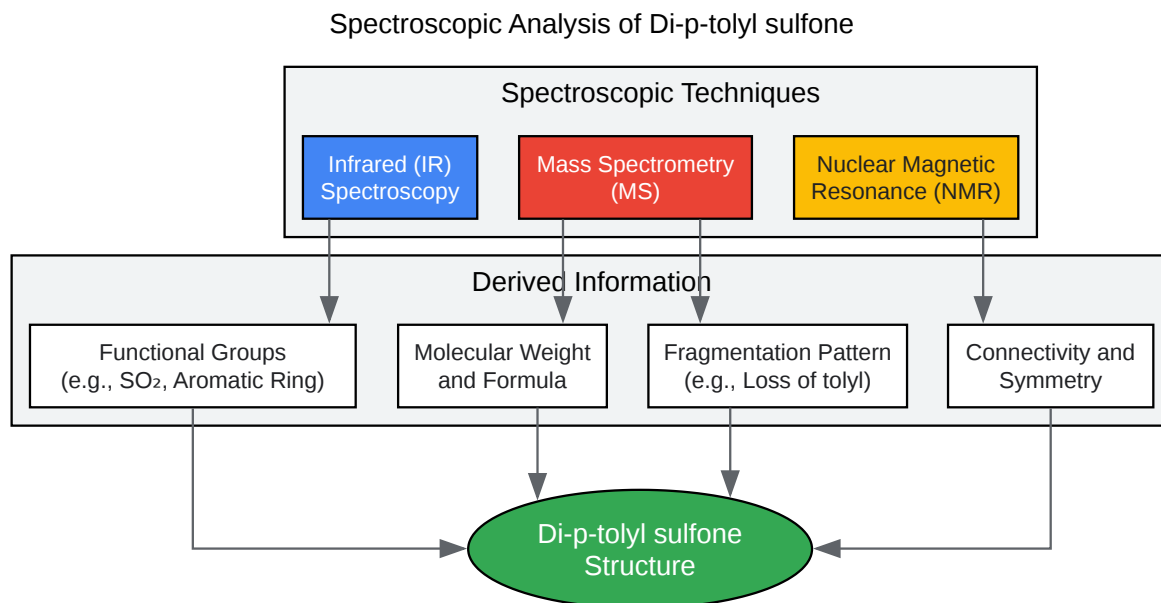
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization):

- **Sample Introduction:** A small amount of the solid **di-p-tolyl sulfone** is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.[5]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), and also induces fragmentation.
- **Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their  $m/z$  value to generate the mass spectrum.

## Visualization

The following diagram illustrates the workflow and the information derived from each spectroscopic technique in the structural elucidation of **di-p-tolyl sulfone**.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **Di-p-tolyl sulfone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DI-P-TOLYL SULFONE | 599-66-6 [chemicalbook.com]
- 2. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. rsc.org [rsc.org]
- 5. di-p-Tolyl sulfone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Di-p-tolyl sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329337#spectroscopic-data-of-di-p-tolyl-sulfone-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)